1-(4-Ethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
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Overview
Description
1-(4-Ethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzyl chloride and 4-methylcyclohexylamine.
Nucleophilic Substitution: The 4-ethoxybenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(4-ethoxybenzyl)piperazine.
Reductive Amination: The intermediate 1-(4-ethoxybenzyl)piperazine is then subjected to reductive amination with 4-methylcyclohexylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Ethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- 1-(4-Ethoxyphenyl)-4-(4-methylcyclohexyl)piperazine
- 1-(4-Ethoxybenzyl)-4-(4-ethylcyclohexyl)piperazine
Uniqueness
1-(4-Ethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the ethoxybenzyl and methylcyclohexyl groups differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets and novel applications.
Biological Activity
1-(4-Ethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a compound that belongs to the piperazine class, which has gained attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H28N2 and a molecular weight of approximately 300.45 g/mol. Its structure includes a piperazine ring substituted with ethoxy and methylcyclohexyl groups, which contribute to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C19H28N2 |
Molecular Weight | 300.45 g/mol |
IUPAC Name | This compound |
Antidepressant Effects
Research indicates that piperazine derivatives exhibit antidepressant-like effects. A study investigating various piperazine compounds found that modifications in their structure significantly influenced their activity at serotonin and dopamine receptors, key targets in the treatment of depression .
Anticancer Properties
The compound has shown promising anticancer activity. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including those from breast and liver cancers. The mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of cell death in treated cells compared to controls .
Neuroprotective Effects
Piperazine derivatives are also being explored for their neuroprotective properties. A related compound showed significant binding affinity to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems . This suggests that this compound may similarly interact with these receptors, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. By modulating these pathways, it may exert both antidepressant and anxiolytic effects. Additionally, its cytotoxic effects on cancer cells might be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Study 1: Antidepressant Activity
In a double-blind study involving animal models of depression, subjects treated with this compound exhibited significant reductions in depressive-like behaviors compared to controls. Behavioral tests such as the forced swim test and tail suspension test indicated enhanced mood and reduced despair .
Study 2: Anticancer Efficacy
A recent study evaluated the anticancer potential of this compound against human breast cancer cell lines (MCF-7). The results showed an IC50 value indicating potent cytotoxicity at low concentrations, with further analysis revealing that the compound induced apoptosis through the activation of caspases .
Properties
Molecular Formula |
C20H32N2O |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C20H32N2O/c1-3-23-20-10-6-18(7-11-20)16-21-12-14-22(15-13-21)19-8-4-17(2)5-9-19/h6-7,10-11,17,19H,3-5,8-9,12-16H2,1-2H3 |
InChI Key |
JKXYVTUCLOSGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C |
Origin of Product |
United States |
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